![molecular formula C19H21BrN4O2S B2479745 2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile CAS No. 478256-86-9](/img/structure/B2479745.png)
2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a bromophenyl group attached to a sulfonyl group, and a nicotinonitrile group with two methyl groups attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the 1,4-diazepane ring, the bromophenyl group, and the nicotinonitrile group. The sulfonyl group could potentially be introduced via a sulfonylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the 1,4-diazepane ring. The presence of the bromine atom, a heavy halogen, could potentially influence the overall shape of the molecule due to its size and polarizability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromophenyl group could potentially undergo reactions typical of aryl halides, while the sulfonyl group could participate in a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The polar sulfonyl group and the polar nitrile group in the nicotinonitrile part could confer some degree of solubility in polar solvents .科学的研究の応用
Multicomponent Reaction Synthesis
- A study by Banfi et al. (2007) explored a two-step approach to synthesize diazepane or diazocane systems. This included a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction, leading to high-yield synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones.
Biological Activity and Therapeutic Potential
Research by Saingar, Kumar, & Joshi (2011) focused on the synthesis of biologically active 1H-1,4-diazepines. They synthesized various derivatives and screened them for antimicrobial, antifungal, and anthelmintic activity.
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety with potential as antimicrobial agents. Their approach involved a versatile synthesis using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide.
Chemical Structure and Properties
- A study by Tarakanov et al. (2011) discussed the synthesis of Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine. They analyzed the solvent effect on its spectral properties, contributing to the understanding of diazepine ring structures in chemical compounds.
Novel Compound Synthesis
- Research by Courtin, Tobel, & Doswald (1978) involved the synthesis of sulfonated derivatives of amino-dimethylbenzenes. Their work contributes to the broader field of chemical synthesis where compounds similar to 2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile may be involved.
Antimicrobial and Anticancer Evaluation
- The synthesis and evaluation of certain derivatives for antimicrobial and anticancer activities were explored by Verma et al. (2015). They synthesized a series of compounds and evaluated their efficacy, demonstrating the potential medicinal applications of related compounds.
作用機序
Mode of Action
It is hypothesized that the compound may interact with its targets through the sulfonyl group, which is known to form hydrogen bonds with biological targets, leading to changes in their function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
The sulfonyl group may enhance water solubility, while the bromophenyl group may enhance lipid solubility, potentially affecting absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . Specific studies on how these factors affect the action of “2-{4-[(4-bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile” are currently lacking .
Safety and Hazards
As with any chemical compound, handling “2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile” would require appropriate safety measures. The specific risks associated with this compound would depend on its reactivity and biological activity, which are not known from the information available .
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include testing its biological activity against various targets to assess its potential as a drug .
特性
IUPAC Name |
2-[4-(4-bromophenyl)sulfonyl-1,4-diazepan-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O2S/c1-14-12-15(2)22-19(18(14)13-21)23-8-3-9-24(11-10-23)27(25,26)17-6-4-16(20)5-7-17/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYMWZGEXCKLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

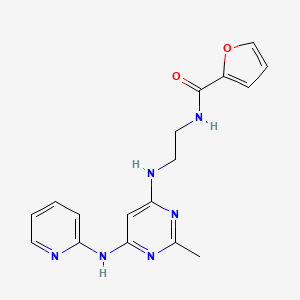
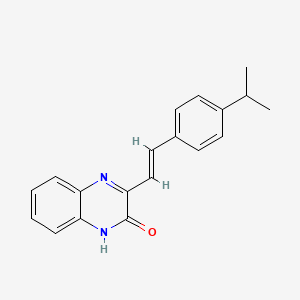
![5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2479665.png)
![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B2479668.png)

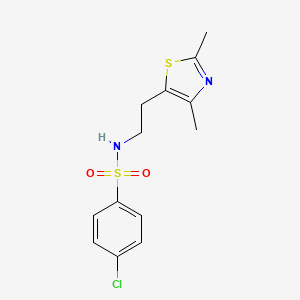
![(E)-methyl 2-(6-(methylsulfonyl)-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2479671.png)
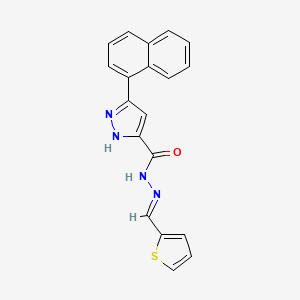
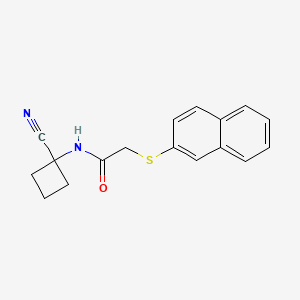
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2479677.png)
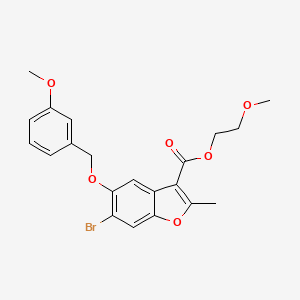

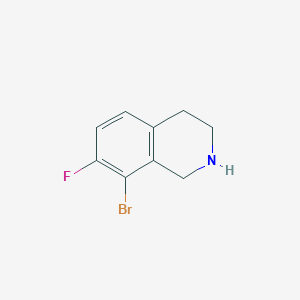
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479683.png)